1-benzyl-3-nitro-1H-1,2,4-triazole
Overview
Description
1-benzyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group and a benzyl group in its structure makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-nitro-1H-1,2,4-triazole typically involves the nitration of 1-benzyl-1H-1,2,4-triazole. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the integrity of the compound during large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-benzyl-3-amino-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
1-benzyl-3-nitro-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the nitro group.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 1-benzyl-3-nitro-1H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,4-triazole: Lacks the nitro group, making it less reactive in redox reactions.
3-nitro-1H-1,2,4-triazole: Lacks the benzyl group, affecting its hydrophobic interactions and membrane penetration.
1-benzyl-3-amino-1H-1,2,4-triazole: The amino group makes it more suitable for nucleophilic substitution reactions.
Uniqueness
1-benzyl-3-nitro-1H-1,2,4-triazole is unique due to the combination of the nitro and benzyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-benzyl-3-nitro-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)9-10-7-12(11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKSDGCKRNHUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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